(2-Bromo-6-chloropyridin-4-yl)methanol
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Overview
Description
(2-Bromo-6-chloropyridin-4-yl)methanol is a heterocyclic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-4-yl)methanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,6-dichloropyridine with bromine to form 2-bromo-6-chloropyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chloropyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated compounds or methyl derivatives.
Scientific Research Applications
(2-Bromo-6-chloropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloropyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine and chlorine atoms can enhance binding affinity and selectivity for certain targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with different positions of the bromine and chlorine atoms.
(6-Bromo-pyridin-2-yl)methanol: Lacks the chlorine atom but has a similar bromine and hydroxymethyl substitution pattern.
(2-Chloro-4-pyridinyl)methanol: Contains only the chlorine atom and hydroxymethyl group without the bromine substitution .
Uniqueness
(2-Bromo-6-chloropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can make it a valuable intermediate in the synthesis of more complex compounds with desired properties.
Properties
Molecular Formula |
C6H5BrClNO |
---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(2-bromo-6-chloropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
InChI Key |
ZHUXDPKWIARUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)CO |
Origin of Product |
United States |
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